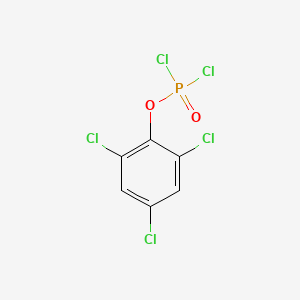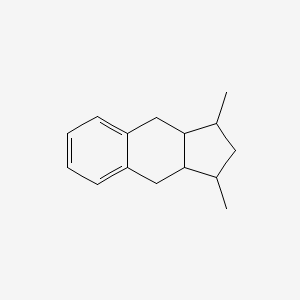![molecular formula C16H25IN2O4 B13769222 1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide CAS No. 73680-81-6](/img/structure/B13769222.png)
1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a propanaminium core with various functional groups attached, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide typically involves multiple steps, including the introduction of the propanaminium core, the attachment of the diethyl and methyl groups, and the incorporation of the hydroxy, methoxycarbonyl, and phenylamino groups. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of various functional groups allows it to bind to different biomolecules, potentially affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide can be compared with other similar compounds, such as:
- 1-Propanaminium, N,N-diethyl-3-[[(heptadecafluoroisooctyl)sulfonyl]amino]-N-methyl-, iodide
- 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-(C8-18 and C18-unsatd. acyl) derivs., hydroxides, inner salts These compounds share similar structural features but differ in their specific functional groups and properties, making each unique in its applications and reactivity.
Properties
CAS No. |
73680-81-6 |
|---|---|
Molecular Formula |
C16H25IN2O4 |
Molecular Weight |
436.28 g/mol |
IUPAC Name |
5-[3-[diethyl(methyl)azaniumyl]propanoylamino]-2-methoxycarbonylphenolate;hydroiodide |
InChI |
InChI=1S/C16H24N2O4.HI/c1-5-18(3,6-2)10-9-15(20)17-12-7-8-13(14(19)11-12)16(21)22-4;/h7-8,11H,5-6,9-10H2,1-4H3,(H-,17,19,20,21);1H |
InChI Key |
WKSPDSLBHVTKOE-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(CC)CCC(=O)NC1=CC(=C(C=C1)C(=O)OC)[O-].I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


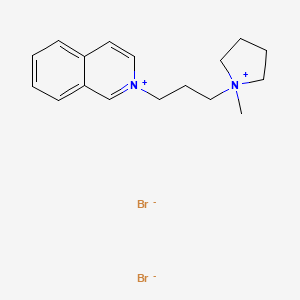
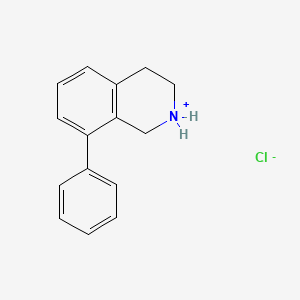
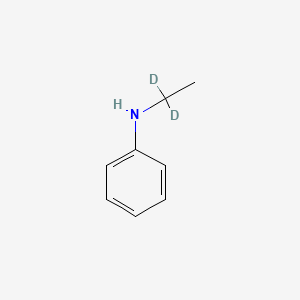
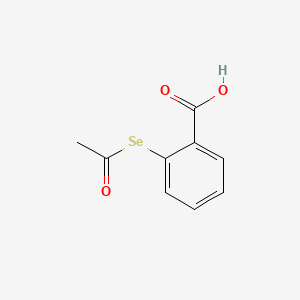
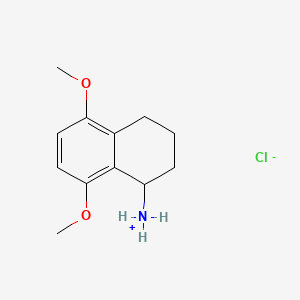
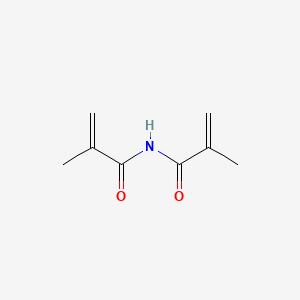
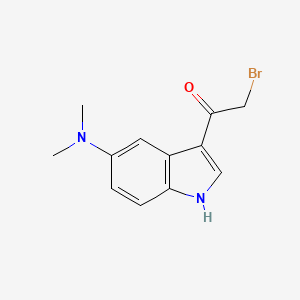

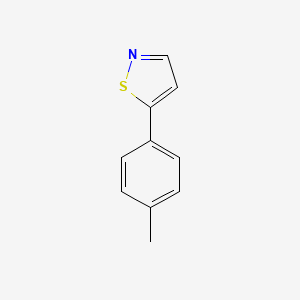
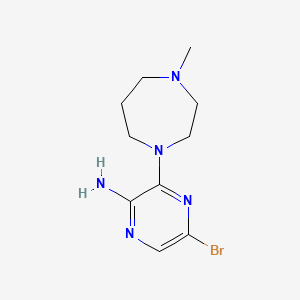
![[4-(Dimethylamino)phenyl]phosphonous acid](/img/structure/B13769199.png)
